![molecular formula C11H11NOS B7473272 N,N-dimethyl-1-benzothiophene-3-carboxamide](/img/structure/B7473272.png)
N,N-dimethyl-1-benzothiophene-3-carboxamide
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Overview
Description
N,N-dimethyl-1-benzothiophene-3-carboxamide is a heterocyclic compound that contains a benzothiophene ring system. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-benzothiophene-3-carboxamide typically involves the functionalization of the benzothiophene core. One common method is the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-1-benzothiophene-3-carboxamide and its derivatives are being explored for their potential therapeutic effects. Research indicates that benzothiophene derivatives exhibit antimicrobial and anticancer properties. For instance, compounds similar to this compound have been evaluated for antibacterial activity against multi-drug resistant strains of E. coli and other pathogens .
The compound's derivatives are under investigation for their interaction with specific molecular targets, potentially influencing various biological processes. Studies suggest that these compounds may modulate enzyme activity or receptor binding, leading to therapeutic effects in diseases such as cancer and infections .
Material Science
In material science, this compound is utilized in developing materials with tailored electronic and optical properties. Its unique structural characteristics allow it to be incorporated into polymers or other materials to enhance performance in electronic applications.
Case Study 1: Antibacterial Properties
A study focused on nitrothiophene carboxamides, which include derivatives of this compound, demonstrated potent antibacterial activity against E. coli, Shigella spp., and Salmonella spp. These compounds were effective in a mouse thigh infection model, highlighting their potential as new antibacterial agents .
Case Study 2: Cancer Therapeutics
Research has indicated that benzothiophene derivatives can act as selective estrogen receptor downregulators (SERDs). This application is crucial in treating estrogen-related cancers by inhibiting estrogen receptor signaling pathways . The structural modifications in compounds like this compound enhance their efficacy in targeting these pathways.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-1-benzothiophene-3-carboxamide is not well-documented. like other benzothiophene derivatives, it is likely to interact with specific molecular targets and pathways, influencing biological processes. The compound may act by binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-benzothiophene-2-carboxamide: Similar in structure but with the carboxamide group at a different position.
1-benzothiophene-3-carboxylic acid: Lacks the N,N-dimethyl group but has a similar core structure.
2-aminobenzothiophene: Contains an amino group instead of a carboxamide group.
Uniqueness
N,N-dimethyl-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the N,N-dimethyl group may enhance its solubility and interaction with biological targets compared to other benzothiophene derivatives .
Biological Activity
N,N-dimethyl-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. The compound is primarily used as a building block for synthesizing more complex heterocyclic compounds and has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties .
The exact mechanism of action for this compound is not thoroughly documented. However, like other benzothiophene derivatives, it is believed to interact with specific molecular targets, potentially modulating enzyme or receptor activity. This interaction may influence various biological processes, contributing to its observed effects.
Anticancer Properties
Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that these compounds could promote the aggregation of amyloid-beta (Aβ42), which is relevant in Alzheimer's disease research. The compound showed a dose-dependent increase in Aβ42 fibrillogenesis, indicating a potential role in neurodegenerative disease management .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that related benzothiophene derivatives possess moderate to good antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. . The structure-activity relationship suggests that modifications to the benzothiophene core can enhance these properties.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
N,N-dimethyl-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-12(2)11(13)9-7-14-10-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDUZANRQFOSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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